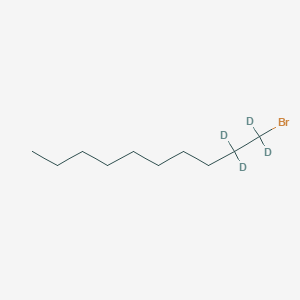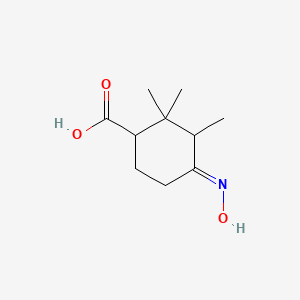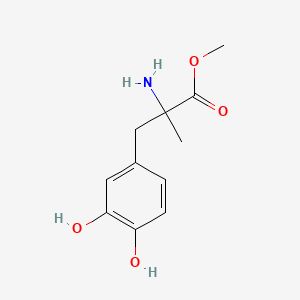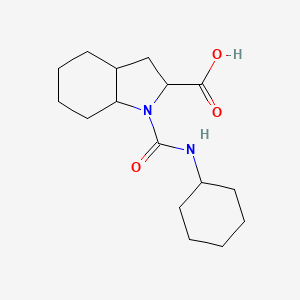![molecular formula C8H7ClFN3 B12315475 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12315475.png)
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene is an organic compound that features a unique combination of azido, chloro, and fluoro functional groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-fluorobenzene.
Azidation: The azido group is introduced via a nucleophilic substitution reaction using sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Chiral Center Introduction: The chiral center is introduced by reacting the intermediate with a chiral auxiliary or using asymmetric synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient azidation and chiral center formation.
化学反応の分析
Types of Reactions
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, to form nitrenes or other reactive intermediates.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3), DMF or DMSO as solvent.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Oxidation: Various oxidizing agents like peracids or metal oxides.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of nitrene intermediates or other oxidized products.
科学的研究の応用
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. Additionally, the compound’s functional groups may interact with enzymes or receptors, influencing their activity and leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
1-[(1R)-1-azidoethyl]-2-chlorobenzene: Lacks the fluorine atom, which may affect its reactivity and applications.
1-[(1R)-1-azidoethyl]-4-fluorobenzene: Lacks the chlorine atom, which may influence its chemical properties and biological activity.
1-[(1R)-1-azidoethyl]-2,4-dichlorobenzene: Contains an additional chlorine atom, potentially altering its reactivity and applications.
Uniqueness
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with the azido group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
特性
分子式 |
C8H7ClFN3 |
|---|---|
分子量 |
199.61 g/mol |
IUPAC名 |
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene |
InChI |
InChI=1S/C8H7ClFN3/c1-5(12-13-11)7-3-2-6(10)4-8(7)9/h2-5H,1H3/t5-/m1/s1 |
InChIキー |
KTRPSVGWBXRKTF-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1=C(C=C(C=C1)F)Cl)N=[N+]=[N-] |
正規SMILES |
CC(C1=C(C=C(C=C1)F)Cl)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-2-[(1-methyl-2-oxopyridin-4-yl)formamido]pentanoic acid](/img/structure/B12315394.png)
![1-[2-[[2-[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12315401.png)


![2-[(1-Carboxyethyl)amino]-4-phenylbutanoic acid](/img/structure/B12315426.png)
![2-[2-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B12315427.png)

![rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis](/img/structure/B12315438.png)


![2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B12315443.png)
![rac-(3aR,6aS)-3a-methyl-hexahydro-1H-thieno[3,4-c]pyrrole, cis](/img/structure/B12315460.png)


